molecular formula C19H19N3OS B2953137 4-(dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 476295-33-7

4-(dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B2953137
CAS RN: 476295-33-7
M. Wt: 337.44
InChI Key: ZVLGHOXJLPCFMT-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, also known as DMAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DMAPT is a synthetic compound that belongs to the thiazole family and has been shown to exhibit anti-cancer properties.

Scientific Research Applications

Synthesis and Biological Evaluation

4-(Dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a compound involved in the synthesis of various derivatives with potential applications in neuroscience and material science. For example, derivatives of this compound have been synthesized for evaluation as central nervous system agents, showing significant antitetrabenazine activity, which is a property of most antidepressants. The stereochemical configuration of these compounds has been tentatively assigned based on chemical arguments and supported by 13C NMR chemical shift data (Martin et al., 1981).

Corrosion Inhibition

In addition to pharmacological applications, derivatives of 4-(dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide have been explored as corrosion inhibitors. For instance, benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in a 1 M HCl solution. These studies involve electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods, demonstrating the compound's efficiency in providing stability and higher inhibition efficiencies against steel corrosion (Hu et al., 2016).

Positron Emission Tomography Imaging

Furthermore, novel benzamides, including this compound, have been synthesized as potential ligands for positron emission tomography (PET) imaging of metabotropic glutamate 1 (mGlu1) receptor in the brain. This research illustrates the compound's utility in developing tools for neuroimaging, contributing to the understanding of neurological disorders (Fujinaga et al., 2012).

Antimicrobial and Antitumor Activities

The chemical behavior of 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one, a related compound, towards active methylene reagents has led to the synthesis of pyrazolopyridine derivatives. These derivatives have been evaluated for their antioxidant, antitumor, and antimicrobial activities, showcasing the broader pharmacological potential of compounds within this chemical family (El‐Borai et al., 2013).

Photometric and Qualitative Reagent for Selenium

4-Dimethylamino-1,2-phenylenediamine, a structurally similar compound, has been investigated as a photometric and qualitative reagent for selenium, further demonstrating the versatility of dimethylamino derivatives in analytical chemistry (Demeyere & Hoste, 1962).

properties

IUPAC Name

4-(dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13-17(14-7-5-4-6-8-14)20-19(24-13)21-18(23)15-9-11-16(12-10-15)22(2)3/h4-12H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLGHOXJLPCFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

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